molecular formula C19H19NO2 B5563506 1-(9H-xanthen-9-ylcarbonyl)piperidine

1-(9H-xanthen-9-ylcarbonyl)piperidine

Cat. No. B5563506
M. Wt: 293.4 g/mol
InChI Key: PDKJTZPBKHXUOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 1-(9H-xanthen-9-ylcarbonyl)piperidine involves complex reactions including condensation and substitution processes. For instance, derivatives of piperidine substituted with various functional groups have been synthesized through condensation reactions involving piperidin-4-yl-diphenyl-methanol and specific sulfonyl chlorides in methylene dichloride solvent, using triethylamine as the base (S. Prasad et al., 2008). This method could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds showcases the piperidine ring in a chair conformation, a common feature for piperidine derivatives, indicating stability and conformational preference. The geometry around substituted atoms is typically distorted tetrahedral, reflecting the influence of substituents on the overall molecular geometry (S. Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often include substitutions that introduce different functional groups, altering the compound's reactivity and properties. For example, the introduction of a hydroxyl group into the xanthenespiropiperidine nucleus yields potent mu-opiate agonists, demonstrating the significant impact of functional group modifications on biological activity (R. Galt et al., 1989).

Scientific Research Applications

Neuropharmacological Applications

1-(9H-xanthen-9-ylcarbonyl)piperidine derivatives have been explored for their potential effects on the central nervous system, particularly relating to glutamate receptors, which play a crucial role in synaptic transmission and are involved in various neurological processes and disorders. Studies have shown that certain derivatives can modulate AMPA-type glutamate receptors, potentially offering therapeutic benefits for memory enhancement and cognitive disorders. For example, one study found that a related compound, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, facilitated glutamatergic transmission in the brain and enhanced long-term potentiation in vivo, suggesting implications for memory and learning enhancements (Staubli et al., 1994).

Antimicrobial Applications

The antimicrobial activity of xanthen-9H-one derivatives, including those involving piperidine moieties, has been documented, with some compounds showing significant potency against a range of bacterial and fungal pathogens. For instance, benzofuran-based 1-(piperidin-1-yl)-N2-arylamidrazones have demonstrated excellent growth inhibition against human fungal pathogens and significant potency against gram-positive bacteria, highlighting their potential as novel antimicrobial agents (Abdel‐Aziz & Mekawey, 2009).

Synthetic Chemistry and Medicinal Chemistry Applications

In synthetic and medicinal chemistry, xanthen-9H-one derivatives, including those with piperidine substituents, serve as valuable scaffolds for the development of new therapeutic agents. Their versatile chemical structure allows for the synthesis of a wide range of biologically active compounds. Research has highlighted the role of xanthones in medicinal chemistry due to their biological activities across various pharmacological fields, such as anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity and biological significance of these compounds affirm their importance in drug discovery and development (Pinto, Sousa, & Nascimento, 2005).

Safety and Hazards

The safety data sheet for piperidine, a component of “1-(9H-xanthen-9-ylcarbonyl)piperidine”, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .

Future Directions

Xanthones, which share the 9H-xanthen-9-one scaffold with “1-(9H-xanthen-9-ylcarbonyl)piperidine”, have a large diversity of medical applications. Therefore, further investigations are needed to improve their potential clinical outcomes .

properties

IUPAC Name

piperidin-1-yl(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-19(20-12-6-1-7-13-20)18-14-8-2-4-10-16(14)22-17-11-5-3-9-15(17)18/h2-5,8-11,18H,1,6-7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKJTZPBKHXUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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